molecular formula C6H7NO4 B13787419 Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate CAS No. 67122-27-4

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

Cat. No.: B13787419
CAS No.: 67122-27-4
M. Wt: 157.12 g/mol
InChI Key: STBABHQIMJYMBI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine can yield oxazole derivatives . Another method includes the use of sulfuric acid and nitric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxazole derivatives into more reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria and fungi by interfering with their biofilm formation . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

67122-27-4

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H7NO4/c1-3-4(6(9)10-2)5(8)7-11-3/h1-2H3,(H,7,8)

InChI Key

STBABHQIMJYMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)C(=O)OC

Origin of Product

United States

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